molecular formula C20H34O2 B1206673 5,8,14-Eicosatrienoic acid

5,8,14-Eicosatrienoic acid

Cat. No.: B1206673
M. Wt: 306.5 g/mol
InChI Key: MZHLWKPZCXLYSL-UHFFFAOYSA-N
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Description

5,8,14-Eicosatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biochemical Pathways and Metabolism

5,8,14-Eicosatrienoic acid is primarily derived from arachidonic acid through enzymatic pathways involving cytochrome P450 enzymes. These enzymes facilitate the conversion of this compound into various bioactive metabolites, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatrienoic acids (HETs).

Table 1: Key Metabolites Derived from this compound

MetaboliteFunction/Role
14,15-Epoxyeicosatrienoic acidVasodilatory effects; involved in cardiovascular health
12-Hydroxy-5,8,14-eicosatrienoic acidPotential anti-inflammatory properties
Dihydroxyeicosatrienoic acids (DHETs)Involved in insulin sensitivity and glucose metabolism

Cardiovascular Health

Research indicates that metabolites of this compound play significant roles in cardiovascular function. For instance, EETs are known to induce vasodilation and may protect against ischemic injury by promoting blood flow and reducing vascular resistance. Studies have shown that EETs can modulate endothelial function and may contribute to the regulation of blood pressure.

Case Study: EETs and Hypertension

A study involving DOCA-salt hypertensive rats demonstrated that blockade of EET formation was associated with salt-sensitive hypertension, suggesting that EETs may have a protective role in maintaining vascular health .

Inflammation and Immune Response

Eicosanoids derived from this compound exhibit both pro-inflammatory and anti-inflammatory properties. The balance between these effects is crucial in managing conditions such as asthma and arthritis.

Research Findings

  • Pro-inflammatory Effects : Certain derivatives like 12-hydroxy-5,8,14-eicosatrienoic acid have been implicated in promoting inflammatory responses.
  • Anti-inflammatory Effects : Conversely, EETs have been shown to exert anti-inflammatory effects by inhibiting leukotriene synthesis in immune cells .

Metabolic Disorders

Emerging evidence suggests that this compound metabolites may influence metabolic processes related to insulin sensitivity and diabetes management. A case-cohort study indicated no significant association between total EET levels and diabetes risk; however, specific metabolites like 14,15-DHET were associated with lower plasma insulin levels .

Implications for Diabetes Management

The findings highlight the potential for targeting specific eicosanoid pathways in developing therapeutic strategies for managing type 2 diabetes.

Neurological Applications

EETs derived from this compound are also involved in neuroprotection. They have been shown to mediate vasodilation in cerebral vessels and may play a role in protecting against neurodegenerative conditions.

Research Insights

Studies suggest that EETs can reduce neuronal injury during ischemia by enhancing blood flow to affected areas . This property underscores their potential as therapeutic agents in stroke or traumatic brain injury scenarios.

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

icosa-5,8,14-trienoic acid

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22)

InChI Key

MZHLWKPZCXLYSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCC=CCC=CCCCC(=O)O

Synonyms

5,8,14-eicosatrienoic acid

Origin of Product

United States

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